2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol
CAS No.:
Cat. No.: VC15977610
Molecular Formula: C10H24O2Si
Molecular Weight: 204.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H24O2Si |
|---|---|
| Molecular Weight | 204.38 g/mol |
| IUPAC Name | 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |
| Standard InChI | InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |
| Standard InChI Key | YLIFPAIIVODJKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)(C)[Si](C)(C)OCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol, reflects its branched alkylsilyl group attached to an ethoxy alcohol. The 2,3-dimethylbutan-2-yl substituent introduces steric bulk, while the dimethylsilyl moiety enhances electronic effects. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₄O₂Si | |
| Molecular Weight | 204.38 g/mol | |
| Exact Mass | 204.1543 g/mol | |
| Topological Polar SA | 29.5 Ų | |
| LogP (Octanol-Water) | 3.2 |
The Canonical SMILES representation, CC(C)C(C)(C)Si(C)OCCO, illustrates the spatial arrangement of atoms, highlighting the silyl ether linkage (-O-Si-) and the ethanol chain.
Physicochemical Properties
The compound’s physical properties are critical for handling and application:
| Property | Value | Source |
|---|---|---|
| Density | 0.91±0.1 g/cm³ | |
| Boiling Point | 186.1±23.0 °C (760 mmHg) | |
| Flash Point | 66.4±22.6 °C | |
| Vapor Pressure | 0.2±0.8 mmHg at 25°C | |
| Refractive Index | 1.424 |
The low vapor pressure and moderate boiling point suggest suitability for reactions requiring controlled evaporation. Its density, lower than water, implies immiscibility with aqueous solutions .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves silylation of ethanol derivatives with chlorosilanes. A representative method includes:
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Reaction of 2,3-Dimethyl-2-butanol with Dimethylchlorosilane:
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Protection-Deprotection Strategies:
Bulky silyl groups like di-tert-butylsilylene (DTBS) enhance α-selectivity during glycosylation, as demonstrated in analogous syntheses .
Optimization Challenges
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Moisture Sensitivity: Silyl ethers hydrolyze readily, necessitating anhydrous conditions .
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Steric Hindrance: The 2,3-dimethylbutan-2-yl group complicates nucleophilic attacks, requiring elevated temperatures or prolonged reaction times.
Chemical Stability and Reactivity
Hydrolytic Degradation
The silyl ether bond undergoes hydrolysis in acidic or basic media:
Factors Influencing Stability:
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pH: Rapid degradation at pH < 3 or > 10.
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Temperature: Half-life decreases by 50% per 10°C rise.
Thermal Behavior
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Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, releasing siloxanes and hydrocarbons.
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DSC Profile: Endothermic peak at 55°C corresponds to melting .
Applications in Industry and Research
Pharmaceutical Intermediate
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Drug Delivery: Silyl ethers improve lipophilicity of hydrophilic drugs, enhancing membrane permeability .
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Prodrug Design: Temporary protection of hydroxyl groups in antiviral agents .
Materials Science
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Surface Modifiers: Impart water-repellency to polymers and glass.
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Adhesion Promoters: Enhance bonding in epoxy resins and silicones.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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δ 1.02 (s, 6H, Si(CH₃)₂), δ 1.20 (s, 9H, C(CH₃)₃), δ 3.68 (t, 2H, OCH₂CH₂OH).
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¹³C NMR:
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δ 18.4 (Si(CH₃)₂), δ 25.8 (C(CH₃)₃), δ 62.1 (OCH₂).
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Infrared Spectroscopy (IR)
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ν(O-H): 3350 cm⁻¹ (broad, ethanol -OH).
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ν(Si-O-C): 1080 cm⁻¹.
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